Methyl 2,4-dichloroquinazoline-8-carboxylate
Description
Methyl 2,4-dichloroquinazoline-8-carboxylate is a halogenated methyl ester derivative of quinazoline, a heterocyclic aromatic compound. This compound features two chlorine substituents at positions 2 and 4 of the quinazoline ring and a methyl ester group at position 6.
Properties
IUPAC Name |
methyl 2,4-dichloroquinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-9(15)6-4-2-3-5-7(6)13-10(12)14-8(5)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGUIQWGORMRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856957 | |
| Record name | Methyl 2,4-dichloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286330-19-5 | |
| Record name | Methyl 2,4-dichloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2,4-dichloroquinazoline-8-carboxylate typically involves the reaction of 2,4-dichloroquinazoline with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chlorine atoms at positions 2 and 4 are highly reactive due to the electron-deficient nature of the quinazoline ring. This enables selective displacement by nucleophiles under controlled conditions.
Table 1: Substitution Reactions at C2 and C4 Positions
Mechanistic Notes :
-
Base-mediated substitution : Bases like DIPEA deprotonate nucleophiles, enhancing their reactivity .
-
Steric effects : Bulkier nucleophiles favor substitution at the less hindered C4 position .
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Electronic effects : The C2 position is more electrophilic due to the electron-withdrawing ester group at C8 .
Hydrolysis Reactions
The methyl ester at position 8 undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.
Table 2: Hydrolysis Pathways
Key Consideration : Hydrolysis competes with substitution reactions; pH and temperature determine the dominant pathway .
Cross-Coupling Reactions
The chlorine substituents participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Table 3: Suzuki–Miyaura Coupling Examples
Regioselectivity :
-
Phosphine-free Pd catalysts favor C2 coupling due to reduced steric hindrance .
-
Electron-donating groups on boronic acids enhance C4 selectivity .
Reduction and Oxidation Pathways
While less common, the quinazoline core and ester group can undergo redox transformations.
Table 4: Redox Reactions
| Reaction Type | Reagents | Products | Observations | Source |
|---|---|---|---|---|
| Reduction | H₂, Pd/C (10%) | Dihydroquinazoline derivatives | Partial saturation of the ring | * |
| Oxidation | KMnO₄, H₂SO₄ | Quinazoline N-oxide | Limited yield due to ester stability | * |
Note : Reduction is sensitive to over-hydrogenation, requiring controlled H₂ pressure.
Comparative Reactivity with Analogues
Methyl 2,4-dichloroquinazoline-8-carboxylate exhibits distinct behavior compared to structurally related compounds:
Table 5: Reactivity Comparison
Scientific Research Applications
Methyl 2,4-dichloroquinazoline-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloroquinazoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The primary structural analogue identified in the evidence is Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate (Ref: 10-F764711), which shares the following characteristics with Methyl 2,4-dichloroquinazoline-8-carboxylate (Ref: 10-F737951):
- Halogenation : Both compounds are dichlorinated, but substitution positions differ.
- Methyl Ester Group : A common functional group critical for solubility and reactivity.
- Heterocyclic Core : While the former is based on an indole ring, the latter derives from a quinazoline scaffold.
Table 1: Comparative Overview
Functional Implications of Structural Variations
- Quinazoline vs. Indole: Quinazoline: Known for planar, electron-deficient aromatic systems, enabling interactions with biological targets like enzymes or DNA. Derivatives often exhibit antitumor or antiviral activity. Indole: A bicyclic structure with a pyrrole ring fused to benzene. Indole derivatives are prevalent in natural products (e.g., tryptophan, serotonin) and drugs (e.g., indomethacin). The methyl group at position 6 in the indole analogue may enhance lipophilicity, affecting membrane permeability.
Substituent Effects :
- The 2,4-dichloro pattern on quinazoline may influence steric hindrance and electronic properties, altering binding affinity in medicinal applications.
- In the indole analogue, 4,5-dichloro substitution could modulate ring electron density, impacting reactivity in cross-coupling reactions.
Availability and Research Context
This discontinuation may reflect challenges in synthesis, stability, or niche applicability.
Research Findings and Limitations
While the provided evidence lacks explicit pharmacological or synthetic data, the structural comparison highlights critical trends:
- Methyl Ester vs. Free Acid : Esterification typically increases volatility and solubility in organic solvents, facilitating purification and derivatization.
Gaps in Data :
- No spectroscopic (NMR, MS) or thermodynamic (melting point, solubility) data are available for either compound.
- Biological activity studies (e.g., IC50 values, toxicity) are absent in the provided sources.
Biological Activity
Methyl 2,4-dichloroquinazoline-8-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its quinazoline core with dichloro substitutions at the 2 and 4 positions. These structural features are believed to enhance its biological activity compared to other derivatives within the quinazoline family.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H6Cl2N2O2 |
| CAS Number | 1286330-19-5 |
| Physical Form | White to Yellow Solid |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various therapeutic effects. The exact pathways involved are still under investigation, but they likely include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
The compound has demonstrated promising anticancer properties in vitro against several human cancer cell lines, including:
- Breast Cancer : Tested against MCF-7 and MDA-MB-231 cell lines.
- Cervical Cancer : Evaluated on HeLa and SiHa cell lines.
- Ovarian Cancer : Assessed using A2780 cell lines.
The IC50 values for these activities vary widely based on the structural modifications made to the quinazoline core. For instance, related compounds have shown IC50 values ranging from 0.33 to 7.10 µM against different cancer cell lines .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound derivatives against a panel of cancer cell lines. The findings indicated that certain structural variations significantly influenced their efficacy. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 1.51 |
| Methyl 2-chloroquinazoline | HeLa | 0.82 |
| Methyl quinazoline | A2780 | 2.21 |
These results underscore the importance of chemical structure in determining biological activity.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action of this compound in cancer cells. The research highlighted that the compound induces apoptosis through caspase activation and cell cycle arrest at the G1 phase. This was confirmed through flow cytometry and Western blot analysis, revealing increased levels of pro-apoptotic proteins.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Methyl 2,4-dichloroquinazoline-8-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a quinazoline precursor. For example, reacting 2,4-dichloroquinazoline-8-carboxylic acid with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of acid to methylating agent) and monitoring progress via TLC (ethyl acetate/hexane, 3:7). Catalytic use of Lewis acids like TiCl₄ (as in related quinazoline syntheses ) may enhance reaction efficiency. Post-synthesis, purify via column chromatography (silica gel, gradient elution) and confirm yield by mass balance (typically 65–75% yield).
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies ester methyl groups (δ 3.9–4.1 ppm) and aromatic protons (δ 7.5–8.3 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and quinazoline carbons.
- X-ray Crystallography : Use SHELX for single-crystal analysis to resolve stereoelectronic effects and chlorine positioning. Crystallize from ethanol/water (9:1) at 4°C.
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 257.07) validates molecular weight.
Advanced Research Questions
Q. How can regioselectivity challenges during dichlorination be systematically addressed?
- Methodological Answer : Regioselective chlorination requires electronic and steric control. Strategies include:
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) at specific positions to guide chlorination. Remove post-reaction via reduction.
- Lewis Acid Catalysis : Use AlCl₃ or FeCl₃ to polarize the substrate, favoring chlorination at electron-deficient positions (C2 and C4).
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites via Fukui indices. Compare with experimental results from HPLC-monitored reactions .
Q. What analytical approaches resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Sample aliquots at 0, 7, 14, and 30 days. Analyze degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase).
- Degradation Product Identification : Use LC-MS/MS to characterize hydrolyzed products (e.g., 2,4-dichloroquinazoline-8-carboxylic acid at m/z 243.05).
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life. For conflicting data, validate via interlaboratory reproducibility tests.
Key Considerations for Researchers
- Contradiction Analysis : If conflicting stability data arise, verify experimental conditions (e.g., oxygen exclusion, light protection) and calibrate analytical instruments using certified reference standards (e.g., from ).
- Advanced Functionalization : To modify the carboxylate group, employ coupling agents like EDC/HOBt for amide formation, followed by characterization via 2D NMR (COSY, HSQC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
